4-Fluoro-5-methoxy-2-nitrobenzaldehyde
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Overview
Description
4-Fluoro-5-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-5-methoxy-2-nitrobenzaldehyde can be synthesized through a multi-step process involving nitration, methoxylation, and fluorination reactions. One common method involves the nitration of 4-methoxybenzaldehyde using nitric acid and sulfuric acid as nitrating agents . The resulting nitro compound is then subjected to fluorination using a suitable fluorinating agent under controlled conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and fluorination processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-5-methoxy-2-nitrobenzoic acid.
Reduction: 4-Fluoro-5-methoxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-5-methoxy-2-nitrobenzaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-5-methoxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-nitrobenzaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Fluoro-2-methoxy-5-nitrobenzoic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications
Uniqueness
4-Fluoro-5-methoxy-2-nitrobenzaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C8H6FNO4 |
---|---|
Molecular Weight |
199.14 g/mol |
IUPAC Name |
4-fluoro-5-methoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6FNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-4H,1H3 |
InChI Key |
LXSJZMFJARIQDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])F |
Origin of Product |
United States |
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